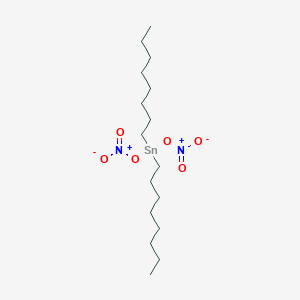
Bis(nitrooxy)dioctylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(nitrooxy)dioctylstannane is an organotin compound characterized by the presence of two nitrooxy groups attached to a dioctylstannane core. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and pharmaceuticals. The nitrooxy functional groups in this compound contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of bis(nitrooxy)dioctylstannane typically involves the reaction of dioctyltin dichloride with a nitrooxy-containing reagent under controlled conditions. One common method is the reaction of dioctyltin dichloride with silver nitrate in an organic solvent, such as dichloromethane, to form this compound. The reaction is usually carried out at room temperature and requires careful handling of reagents to ensure high yield and purity of the product.
Chemical Reactions Analysis
Bis(nitrooxy)dioctylstannane undergoes various chemical reactions, including:
Oxidation: The nitrooxy groups can be oxidized to form nitro groups, which can further participate in various organic transformations.
Reduction: The compound can be reduced to form dioctyltin derivatives with different functional groups.
Substitution: The nitrooxy groups can be substituted with other nucleophiles, leading to the formation of new organotin compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bis(nitrooxy)dioctylstannane has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with unique mechanisms of action.
Industry: this compound is used in the production of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance material performance.
Mechanism of Action
The mechanism of action of bis(nitrooxy)dioctylstannane involves the interaction of its nitrooxy groups with various molecular targets. These interactions can lead to the formation of reactive intermediates, such as nitro radicals, which can participate in further chemical transformations. The compound’s effects on biological systems are thought to involve the modulation of cellular signaling pathways and the induction of oxidative stress, which can influence cell function and viability.
Comparison with Similar Compounds
Bis(nitrooxy)dioctylstannane can be compared with other organotin compounds, such as dioctyltin dichloride and dioctyltin oxide. While these compounds share a similar dioctylstannane core, the presence of nitrooxy groups in this compound imparts unique chemical reactivity and potential biological activity. Similar compounds include:
Dioctyltin dichloride: Used in the synthesis of organotin compounds and as a catalyst in polymerization reactions.
Dioctyltin oxide: Employed in the production of stabilizers for PVC and other polymers. The uniqueness of this compound lies in its nitrooxy functional groups, which provide distinct chemical and biological properties compared to other organotin compounds.
Properties
CAS No. |
58539-28-9 |
|---|---|
Molecular Formula |
C16H34N2O6Sn |
Molecular Weight |
469.2 g/mol |
IUPAC Name |
[nitrooxy(dioctyl)stannyl] nitrate |
InChI |
InChI=1S/2C8H17.2NO3.Sn/c2*1-3-5-7-8-6-4-2;2*2-1(3)4;/h2*1,3-8H2,2H3;;;/q;;2*-1;+2 |
InChI Key |
BPSHXZGWDOYPBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(O[N+](=O)[O-])O[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















